K-Ras-IN-1

Description

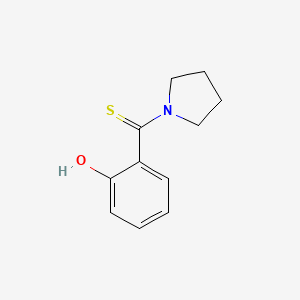

The exact mass of the compound (2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione is 207.0718 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKLOVZAPGSYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197986 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

The Discovery and Synthesis of Sotorasib (AMG 510): A Technical Guide to the First-in-Class Covalent K-Ras G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its frequent mutation in various cancers. The discovery of Sotorasib (AMG 510) represents a landmark achievement in targeting a specific KRAS mutation, G12C, which is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Sotorasib. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on K-Ras inhibitors and targeted cancer therapies.

Introduction: Targeting the "Undruggable"

The Ras family of small GTPases, including K-Ras, N-Ras, and H-Ras, are critical signaling nodes that regulate cell proliferation, differentiation, and survival.[2] Mutations in RAS genes are found in approximately 30% of all human cancers, with K-Ras being the most frequently mutated isoform.[1] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] Oncogenic mutations, such as the G12C mutation, impair the intrinsic GTP hydrolysis activity of K-Ras, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1][3]

For decades, direct inhibition of K-Ras was deemed impossible due to the picomolar affinity of GTP for the protein's active site and the lack of well-defined binding pockets. The breakthrough in targeting K-Ras G12C came from the exploitation of the mutant cysteine residue at position 12. This led to the development of covalent inhibitors that could specifically and irreversibly bind to the mutant protein, locking it in an inactive state.[2][4]

Discovery of Sotorasib (AMG 510)

The discovery of Sotorasib was the culmination of a structure-based drug design and optimization effort. The initial strategy focused on identifying small molecules that could covalently bind to the cysteine-12 of K-Ras G12C. Screening of cysteine-reactive compound libraries led to the identification of a lead scaffold.[3] Subsequent optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties. A key finding was the identification of a cryptic groove in the switch II region of K-Ras G12C, which could be exploited to enhance binding affinity and selectivity.[1] This led to the design of molecules with a specific atropisomer that could optimally engage this pocket. Sotorasib emerged as a clinical candidate with potent and selective inhibition of K-Ras G12C.[2]

Synthesis of Sotorasib (AMG 510)

The synthesis of Sotorasib is a multi-step process involving the construction of the core heterocyclic structure followed by the introduction of the acrylamide warhead and other key functional groups. An improved and scalable synthesis has been developed to meet clinical and commercial demands.[5]

Experimental Protocol: Synthesis of Sotorasib

-

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidin-2(1H)-one Core: The synthesis begins with the amidation of a nicotinic acid derivative to form a nicotinamide intermediate. This is then reacted with oxalyl chloride and an aminopyridine to generate a urea via an isocyanate intermediate. The urea undergoes a base-mediated cyclization to form the fused pyrido[2,3-d]pyrimidin-2(1H)-one ring system.[6]

-

Step 2: Atropisomer Resolution: The resulting racemic dione is resolved using (+)-2,3-dibenzoyl-D-tartaric acid (DBTA) in 2-methyltetrahydrofuran to isolate the desired M-atropisomer.[7]

-

Step 3: Chlorination and Nucleophilic Aromatic Substitution: The dione is treated with phosphorus oxychloride, followed by a nucleophilic aromatic substitution with a Boc-protected piperazine derivative.[6]

-

Step 4: Suzuki-Miyaura Coupling: A Suzuki-Miyaura coupling reaction is performed with a boroxine intermediate to introduce the substituted phenyl ring.[6]

-

Step 5: Boc Deprotection and Acryloylation: The Boc protecting group is removed using trifluoroacetic acid (TFA), and the resulting amine is reacted with acryloyl chloride to install the covalent warhead, yielding Sotorasib.[5][6]

Mechanism of Action

Sotorasib is a covalent, irreversible inhibitor that selectively targets the G12C mutant of K-Ras.[1][2] It functions by forming a covalent bond with the thiol group of the cysteine residue at position 12.[2] This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound conformation.[1][4] By trapping K-Ras G12C in this inactive state, Sotorasib prevents its interaction with downstream effector proteins, thereby inhibiting the activation of pro-proliferative signaling pathways.[2][3]

Biological Activity and Quantitative Data

Sotorasib has demonstrated potent and selective activity against K-Ras G12C mutant cancer cells in both preclinical and clinical studies.

Table 1: In Vitro Activity of Sotorasib

| Cell Line | Cancer Type | K-Ras Mutation | IC50 (µM) | Reference |

| NCI-H358 | Lung Adenocarcinoma | G12C | 0.006 | [8][9] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.009 | [8][9] |

| SW1573 | Lung Carcinoma | G12C | >10 | [10] |

| Non-K-Ras G12C cell lines | Various | Wild-type or other mutations | >7.5 | [8][9] |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Phase II)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 37.1% | [11][12] |

| Disease Control Rate (DCR) | 80.6% | [11][12] |

| Median Progression-Free Survival (PFS) | 6.8 months | [11][12] |

| Median Duration of Response (DoR) | 10.0 months | [12] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sotorasib in cancer cell lines.

Protocol:

-

Seed tumor cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3000 cells per well and allow them to adhere overnight.[13]

-

Treat the cells with a serial dilution of Sotorasib (e.g., 0 to 10 µM) for 72 hours.[10]

-

After the incubation period, equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-ERK Inhibition

Objective: To assess the effect of Sotorasib on the K-Ras downstream signaling pathway by measuring the phosphorylation of ERK.

Protocol:

-

Seed cells (e.g., NCI-H358) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Sotorasib (e.g., 0.1 µM) for different time points (e.g., 4 and 24 hours).[14]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of p-ERK.

K-Ras Signaling Pathway and Sotorasib's Point of Intervention

The K-Ras signaling pathway is a complex network that plays a central role in cell growth and proliferation. Sotorasib intervenes at the very beginning of this cascade by directly inhibiting the mutated K-Ras G12C protein.

Conclusion

Sotorasib has emerged as a groundbreaking therapy for patients with K-Ras G12C-mutated cancers, validating the direct inhibition of this long-sought-after target. This technical guide has provided a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of Sotorasib. The detailed experimental protocols and pathway diagrams are intended to aid researchers in their efforts to develop the next generation of K-Ras inhibitors and to further unravel the complexities of Ras-driven cancers. While resistance to Sotorasib can emerge, ongoing research into combination therapies and the development of inhibitors targeting other K-Ras mutations hold promise for expanding the reach of targeted therapies for these challenging malignancies.

References

- 1. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 11. targetedonc.com [targetedonc.com]

- 12. amgen.com [amgen.com]

- 13. abmole.com [abmole.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of K-Ras-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure-activity relationship (SAR) for K-Ras-IN-1, a pioneering class of inhibitors targeting the notoriously challenging oncoprotein K-Ras. By directly binding to K-Ras, these compounds disrupt its interaction with the Son of Sevenless (Sos) protein, a critical guanine nucleotide exchange factor (GEF), thereby inhibiting the exchange of GDP for GTP and downstream oncogenic signaling. This document summarizes the key quantitative data, provides detailed experimental methodologies for seminal assays, and visualizes the underlying biological and experimental frameworks.

Core Structure-Activity Relationship of this compound Analogs

The discovery of this compound originated from a fragment-based screening approach utilizing nuclear magnetic resonance (NMR) to identify small molecules that bind to the GDP-bound state of K-Ras(G12D). The initial hits, including indole, phenol, and sulfonamide fragments, exhibited weak binding affinities. Structure-based design was then employed to improve the binding affinity and introduce functional activity in a Sos-catalyzed nucleotide exchange assay.

The foundational SAR data for this series is presented below. The modifications from the initial fragment hits to more elaborated analogs demonstrate a strategy focused on improving water solubility and occupying a hydrophobic pocket on the K-Ras surface.

| Compound ID | Structure | Modification from Fragment | Kd (mM) for K-Ras(G12D) | % Inhibition of Sos-catalyzed Nucleotide Exchange (at 1 mM) |

| 1 | Indole Fragment | Core Fragment | > 2 | Not active |

| 2 | Phenol Fragment | Core Fragment | ~ 2 | Not active |

| 3 | Sulfonamide Fragment | Core Fragment | ~ 1.3 | Not active |

| 4 | Solubilized Indole Analog | Addition of a carboxylic acid to the indole | 0.4 | 45% |

| 5 | Solubilized Phenol Analog | Addition of a carboxylic acid to the phenol | 0.3 | 50% |

| 6 | Solubilized Sulfonamide Analog | Addition of a carboxylic acid to the sulfonamide | 0.2 | 60% |

Signaling Pathway and Mechanism of Action

K-Ras is a small GTPase that functions as a molecular switch in crucial signaling pathways regulating cell growth, proliferation, and survival. In its active GTP-bound state, K-Ras engages with downstream effectors like RAF, PI3K, and RAL-GDS. The transition from the inactive GDP-bound state to the active state is facilitated by GEFs such as Sos. This compound and its analogs act by binding to a hydrophobic pocket on K-Ras, sterically hindering the interaction with Sos and thus preventing this activation step.

Experimental Protocols

The discovery and characterization of this compound relied on two key experimental methodologies: NMR-based fragment screening for hit identification and a Sos-catalyzed nucleotide exchange assay for functional characterization.

NMR-Based Fragment Screening

This technique is used to identify small molecules (fragments) that bind to a target protein by observing changes in the protein's NMR spectrum upon addition of the fragments.

Methodology:

-

Protein Preparation:

-

Express and purify uniformly ¹⁵N-labeled K-Ras (e.g., K-Ras(G12D) construct, residues 1-169) in E. coli grown in ¹⁵N-enriched minimal media.

-

Load the purified K-Ras with GDP by incubation with a molar excess of GDP.

-

Prepare a stock solution of the ¹⁵N-labeled K-Ras-GDP in a suitable NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT) to a final concentration of approximately 50-100 µM.

-

-

Fragment Library Screening:

-

Prepare stock solutions of fragment compounds in a deuterated solvent (e.g., DMSO-d₆).

-

Screen the fragment library by adding small aliquots of individual fragments or mixtures of fragments to the ¹⁵N-labeled K-Ras-GDP solution.

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.

-

-

Hit Identification and Validation:

-

Analyze the HSQC spectra for chemical shift perturbations (CSPs) of the protein's amide resonances. Significant CSPs indicate fragment binding.

-

For hits identified from mixtures, deconvolute the mixture by testing each individual fragment to identify the active binder.

-

Confirm the binding of validated hits and determine the dissociation constant (Kd) by titrating increasing concentrations of the fragment into the ¹⁵N-labeled K-Ras-GDP solution and monitoring the CSPs.

-

Sos-Catalyzed Nucleotide Exchange Assay

This fluorescence-based assay measures the ability of a compound to inhibit the Sos-mediated exchange of GDP for a fluorescently labeled GTP analog on K-Ras.

Methodology:

-

Reagent Preparation:

-

Purify recombinant K-Ras and the catalytic domain of Sos (Soscat).

-

Load K-Ras with GDP.

-

Prepare a fluorescent GTP analog (e.g., BODIPY-GTP).

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

-

Assay Procedure:

-

In a microplate, add K-Ras-GDP to the assay buffer.

-

Add the test compound (e.g., this compound analog) at the desired concentration and incubate for a short period.

-

Initiate the nucleotide exchange reaction by adding a mixture of Soscat and BODIPY-GTP.

-

Monitor the increase in fluorescence over time using a plate reader. The incorporation of BODIPY-GTP into K-Ras results in an increase in its fluorescence quantum yield.

-

-

Data Analysis:

-

Calculate the initial rate of the nucleotide exchange reaction for each compound concentration.

-

Determine the percent inhibition by comparing the reaction rates in the presence of the compound to the control (DMSO vehicle).

-

For potent inhibitors, determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

-

An In-Depth Technical Guide on the K-Ras-IN-1 and SOS1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between the small GTPase K-Ras and the Son of Sevenless homolog 1 (SOS1) guanine nucleotide exchange factor (GEF) is a critical node in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of this interaction, often through activating mutations in K-Ras, is a hallmark of many cancers. K-Ras-IN-1 is a small molecule inhibitor that disrupts the function of K-Ras, thereby impeding the SOS1-mediated nucleotide exchange and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the this compound and SOS1 interaction, including the underlying molecular mechanisms, quantitative data for related inhibitors, detailed experimental protocols for studying this interaction, and visualizations of the relevant signaling pathways. While specific quantitative binding data for this compound is not extensively available in public literature, this guide leverages data from well-characterized SOS1 inhibitors to provide a thorough understanding of the principles and methodologies in this area of research.

The K-Ras/SOS1 Interaction: A Key Signaling Nexus

K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The transition from the inactive to the active state is catalyzed by GEFs, with SOS1 being a primary activator of K-Ras.[2][3] SOS1 facilitates the release of GDP from K-Ras, allowing GTP to bind and trigger a conformational change in K-Ras that enables it to interact with and activate downstream effector proteins.[3] These effectors, such as RAF kinases and PI3K, initiate signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are crucial for normal cellular function but are often hyperactivated in cancer.[4]

Mutations in K-Ras, particularly at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking it in a constitutively active state and leading to uncontrolled cell growth and proliferation.[5][6] Therefore, inhibiting the K-Ras/SOS1 interaction presents a compelling therapeutic strategy for cancers driven by mutant K-Ras.

Mechanism of Action of this compound and Other SOS1-Targeted Inhibitors

This compound is described as an inhibitor of K-Ras that functions by occupying the binding site of SOS1, thereby preventing the interaction between SOS1 and K-Ras and inhibiting the SOS1-catalyzed GDP to GTP exchange process. While detailed public data on this compound is limited, the general mechanism for inhibitors targeting this axis is to disrupt the protein-protein interaction between K-Ras and SOS1.[7][8] Some inhibitors bind directly to SOS1, preventing it from engaging with K-Ras, while others may bind to K-Ras itself, inducing a conformation that is not recognized by SOS1.[8]

Quantitative Data on K-Ras/SOS1 Interaction Inhibitors

While specific quantitative data for this compound is sparse in the reviewed literature, extensive data exists for other well-characterized inhibitors of the K-Ras/SOS1 interaction, such as BAY-293 and MRTX0902. This data is presented to illustrate the typical potencies and binding affinities observed for molecules targeting this interaction.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| BAY-293 | Isothermal Titration Calorimetry (ITC) | SOS1 | KD | 36 nM | [9] |

| BAY-293 | HTRF Interaction Assay | KRASG12C–SOS1cat | IC50 | 21 nM | [8][9] |

| MRTX0902 | HTRF Nucleotide Exchange Assay | SOS1-mediated GTP exchange on KRAS | IC50 | 15 nM | [10] |

| MRTX0902 | Binding Assay | SOS1 | Ki | 2.1 nM | [10] |

| MRTX0902 | HTRF Interaction Assay | SOS1:KRAS (wild-type) | IC50 | 13.8 nM | [10] |

| MRTX0902 | HTRF Interaction Assay | SOS1:KRASG12D | IC50 | 16.6 nM | [10] |

| MRTX0902 | HTRF Interaction Assay | SOS1:KRASG12V | IC50 | 24.1 nM | [10] |

| MRTX0902 | HTRF Interaction Assay | SOS1:KRASG12C | IC50 | 30.7 nM | [10] |

Table 1: Quantitative data for selected K-Ras/SOS1 interaction inhibitors.

Experimental Protocols

This section details the methodologies for key experiments used to characterize inhibitors of the K-Ras/SOS1 interaction.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for K-Ras/SOS1 Interaction

HTRF assays are a common method to study protein-protein interactions in a high-throughput format.

-

Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, the fluorophores are brought close enough for Förster Resonance Energy Transfer (FRET) to occur, generating a specific signal. Inhibitors of the interaction will disrupt FRET, leading to a decrease in the signal.[3]

-

Materials:

-

Recombinant human K-Ras protein (e.g., GST-tagged)

-

Recombinant human SOS1 protein (e.g., His-tagged)

-

Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate)

-

Anti-His antibody labeled with an acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA)

-

Test compounds (e.g., this compound)

-

Microplates (e.g., 384-well, low volume, white)

-

-

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add the test compound dilutions to the microplate wells.

-

Add a pre-mixed solution of GST-K-Ras and anti-GST-donor antibody to the wells.

-

Add a pre-mixed solution of His-SOS1 and anti-His-acceptor antibody to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) and plot the ratio against the compound concentration to determine the IC50 value.[10]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand) is immobilized on the chip surface, and the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass bound. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[11]

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Recombinant K-Ras or SOS1 protein for immobilization (ligand)

-

Test compound or binding partner for injection (analyte)

-

Running buffer (e.g., HBS-EP+)

-

-

Protocol:

-

Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the ligand (e.g., SOS1) over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the analyte (e.g., this compound) over the ligand-immobilized surface.

-

Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between analyte injections with a suitable regeneration solution (e.g., low pH buffer or high salt concentration) to remove bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.[11]

-

-

Signaling Pathways and Visualizations

The interaction between K-Ras and SOS1 is a central event in a complex network of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the mechanism of inhibition.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. KRAS interaction with RAF1 RAS-binding domain and cysteine-rich domain provides insights into RAS-mediated RAF activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BI-2852: A Pan-KRAS GDP-GTP Exchange and Effector Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][3] These mutations typically lock K-Ras in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell growth. For decades, K-Ras was considered "undruggable" due to its high affinity for GTP and the absence of well-defined druggable pockets.[4]

This technical guide focuses on BI-2852 , a potent, cell-active, and reversible pan-KRAS inhibitor that represents a significant advancement in the field.[2][4] BI-2852 binds to a previously unexploited pocket between the switch I and switch II regions of both GDP- and GTP-bound K-Ras.[2][4] This unique mechanism of action allows BI-2852 to inhibit both the exchange of GDP for GTP, a crucial step in K-Ras activation, and the interaction of active K-Ras with its downstream effector proteins.[2][4] This guide provides a comprehensive overview of the mechanism of action of BI-2852, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

K-Ras Signaling Pathway and Mechanism of BI-2852 Inhibition

K-Ras cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the release of GDP and binding of GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of K-Ras to hydrolyze GTP to GDP.[2][4] In its active state, K-Ras recruits and activates downstream effector proteins, including RAF kinases (e.g., CRAF) and phosphatidylinositol 3-kinase (PI3K), initiating signaling cascades that drive cell proliferation and survival.[1]

BI-2852 exerts its inhibitory effect by binding to a pocket located between the switch I and switch II regions of K-Ras.[2][4] This binding sterically hinders the interaction of K-Ras with both GEFs (SOS1) and effector proteins (CRAF, PI3Kα), effectively blocking both K-Ras activation and downstream signaling.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-2852, demonstrating its binding affinity, inhibitory potency against protein-protein interactions, and cellular activity.

Table 1: Binding Affinity of BI-2852 to K-Ras

| K-Ras Mutant | Nucleotide State | Method | KD (nM) | Reference |

| K-RasG12D | GTPγS | ITC | 740 | [1] |

| K-RasG12D | GppNHp | ITC | 720 | [5] |

| K-RasG12D | GDP | ITC | 2000 | [6] |

| K-Raswt | GTPγS | ITC | 7500 | [6] |

| K-Raswt | GDP | ITC | 1100 | [6] |

ITC: Isothermal Titration Calorimetry

Table 2: Inhibition of K-Ras Protein-Protein Interactions by BI-2852

| Interaction | K-Ras Mutant | Method | IC50 (nM) | Reference |

| K-Ras::SOS1 | K-RasG12D (GTP) | AlphaScreen | 490 | [1] |

| K-Ras::SOS1 | K-RasG12D (GDP) | AlphaScreen | 260 | [6] |

| K-Ras::CRAF | K-RasG12D (GTP) | AlphaScreen | 770 | [1] |

| K-Ras::PI3Kα | K-RasG12D (GTP) | AlphaScreen | 500 | [1] |

AlphaScreen is a bead-based immunoassay technology.

Table 3: Cellular Activity of BI-2852

| Cell Line | K-Ras Mutation | Assay | Endpoint | EC50 (µM) | Reference |

| NCI-H358 | K-RasG12C | Western Blot | pERK Inhibition (2h) | 5.8 | [1][6] |

| NCI-H358 | K-RasG12C | Soft Agar Assay | Antiproliferative Effect | 6.7 | [7] |

pERK: Phosphorylated Extracellular signal-regulated kinase

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and serve as a guide for the characterization of K-Ras inhibitors like BI-2852.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol determines the dissociation constant (KD) of an inhibitor to K-Ras.

Materials:

-

Purified K-Ras protein (wild-type or mutant) loaded with GDP or a non-hydrolyzable GTP analog (e.g., GTPγS, GppNHp).

-

BI-2852 compound.

-

ITC Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

-

Isothermal Titration Calorimeter.

Procedure:

-

Preparation:

-

Thoroughly dialyze the K-Ras protein against the ITC buffer to ensure buffer matching.

-

Dissolve BI-2852 in the same ITC buffer. Degas both solutions.

-

-

Loading the Calorimeter:

-

Load the K-Ras solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the BI-2852 solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration:

-

Perform a series of small injections (e.g., 2-5 µL) of the BI-2852 solution into the K-Ras solution at a constant temperature (e.g., 25°C).

-

Allow the system to equilibrate between injections and record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

-

AlphaScreen Assay for Inhibition of K-Ras::SOS1 Interaction

This high-throughput assay measures the ability of an inhibitor to disrupt the interaction between K-Ras and SOS1.

Materials:

-

Purified GST-tagged K-Ras (GDP or GTP-loaded).

-

Purified His-tagged SOS1 catalytic domain.

-

BI-2852 compound.

-

AlphaScreen Glutathione Donor Beads.

-

AlphaScreen Nickel Chelate (Ni-NTA) Acceptor Beads.

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA).

-

384-well microplates.

-

AlphaScreen-compatible plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of BI-2852 in assay buffer.

-

Prepare a mixture of GST-K-Ras and His-SOS1 in assay buffer.

-

-

Assay Plate Setup:

-

Add the BI-2852 dilutions to the wells of the 384-well plate.

-

Add the GST-K-Ras/His-SOS1 mixture to all wells.

-

Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

-

Bead Addition:

-

Prepare a mixture of Glutathione Donor beads and Ni-NTA Acceptor beads in assay buffer.

-

Add the bead mixture to all wells.

-

-

Incubation and Reading:

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 60-120 minutes).

-

Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).

-

-

Data Analysis:

-

The AlphaScreen signal is proportional to the extent of the K-Ras::SOS1 interaction.

-

Plot the signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for Cellular pERK Inhibition

This assay assesses the functional consequence of K-Ras inhibition in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

-

K-Ras mutant cancer cell line (e.g., NCI-H358).

-

Cell culture medium and supplements.

-

BI-2852 compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with a range of concentrations of BI-2852 for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK antibody as a loading control.

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Plot the normalized pERK levels against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50.

-

Conclusion

BI-2852 represents a significant breakthrough in the direct targeting of K-Ras. Its novel mechanism of action, involving the inhibition of both GDP-GTP exchange and effector protein interactions, provides a powerful strategy for shutting down oncogenic K-Ras signaling. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery, facilitating the further investigation and development of pan-KRAS inhibitors. The availability of well-characterized tool compounds like BI-2852 is crucial for advancing our understanding of K-Ras biology and for the ultimate goal of developing effective therapies for K-Ras-driven cancers.

References

Investigating K-Ras-IN-1 for Novel Cancer Therapeutic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (K-Ras) oncogene is one of the most frequently mutated genes in human cancers, historically representing an "undruggable" target. The discovery of a covalent binding pocket in the Switch-II region of the K-Ras G12C mutant has led to the development of targeted inhibitors, heralding a new era in precision oncology. This technical guide focuses on K-Ras-IN-1, a representative covalent inhibitor of K-Ras G12C, and explores its potential application in novel cancer types. We provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to K-Ras and the G12C Mutation

K-Ras is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] In its active state, K-Ras is bound to guanosine triphosphate (GTP), while in its inactive state, it is bound to guanosine diphosphate (GDP).[2] Mutations in the KRAS gene, particularly at codon 12, can lock the K-Ras protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3] The G12C mutation, where glycine is substituted by cysteine at position 12, is prevalent in several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[4]

This compound: Mechanism of Action

This compound is a highly selective, covalent inhibitor of the K-Ras G12C mutant protein. Its mechanism of action is predicated on the presence of the mutant cysteine residue, which serves as a nucleophilic target for the inhibitor's electrophilic warhead. This compound irreversibly binds to this cysteine, locking the K-Ras G12C protein in its inactive, GDP-bound conformation.[5] This prevents the exchange of GDP for GTP, thereby abrogating downstream signaling through critical oncogenic pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[6] By halting these aberrant signals, this compound effectively inhibits tumor cell proliferation and survival.[6]

Quantitative Data Presentation

The efficacy of K-Ras G12C inhibitors has been demonstrated across a range of cancer cell lines and in clinical trials. The following tables summarize key quantitative data for representative K-Ras G12C inhibitors, Sotorasib and Adagrasib, which serve as a proxy for the expected performance of this compound.

Table 1: In Vitro Cell Viability (IC50 Values) of K-Ras G12C Inhibitors

| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Adagrasib IC50 (nM) |

| NCI-H358 | NSCLC | 0.006 - 0.0818[7] | 10 - 973[8][9] |

| MIA PaCa-2 | Pancreatic Cancer | 0.009[7] | 10 - 973[8][9] |

| NCI-H23 | NSCLC | 0.6904[7] | - |

| SW1573 | NSCLC | - | 10 - 973[8] |

| H2122 | NSCLC | - | 10 - 973[8] |

| H2030 | NSCLC | - | 10 - 973[8] |

| KYSE-410 | Esophageal Cancer | 5.46[10] | 10 - 973[8] |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 37% - 41% | [11] |

| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months | [11][12] |

| Median Overall Survival (OS) | 10.6 - 12.5 months | [11][12] |

| Disease Control Rate (DCR) | 71% | [13] |

Table 3: Clinical Efficacy of Adagrasib in NSCLC (KRYSTAL-1 Trial)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 42.9% - 43% | [14][15] |

| Median Progression-Free Survival (PFS) | 6.5 - 6.9 months | [14][15] |

| Median Overall Survival (OS) | 12.6 - 14.1 months | [14][15][16] |

| Duration of Response (DOR) | 8.5 - 12.4 months | [14][15] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Materials: K-Ras G12C mutant and wild-type cancer cell lines, appropriate cell culture medium, 96-well plates, this compound, DMSO, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.[17]

-

Western Blot Analysis of MAPK Pathway Inhibition

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling cascade.

-

Materials: K-Ras G12C mutant cancer cells, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[1]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.[19]

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

K-Ras Activation Assay (GTP-Bound Pulldown)

This assay measures the levels of active, GTP-bound K-Ras in cells following treatment with this compound.

-

Materials: K-Ras G12C mutant cancer cells, this compound, lysis buffer, Raf-1 RBD (Ras Binding Domain) agarose beads, wash buffer, sample buffer.

-

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate the lysates with Raf-1 RBD agarose beads for 1 hour at 4°C to pull down GTP-bound K-Ras.[20]

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in sample buffer.

-

Analyze the eluted proteins by western blotting using a K-Ras specific antibody.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment.

-

Materials: K-Ras G12C mutant cancer cells, this compound, PBS, lysis buffer.

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

-

Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[6]

-

Analyze the amount of soluble K-Ras G12C in each sample by western blotting.

-

A shift in the melting curve of K-Ras G12C in the presence of this compound indicates target engagement.[21]

-

Investigating this compound in Novel Cancer Types

The application of this compound can be extended to any cancer type harboring the K-Ras G12C mutation. The prevalence of this mutation varies across different malignancies. While NSCLC and colorectal cancer are the most common, K-Ras G12C mutations are also found, albeit at lower frequencies, in pancreatic, endometrial, and ovarian cancers.[15] The experimental protocols outlined in this guide can be directly applied to cell lines derived from these tumors to assess the potential efficacy of this compound. Furthermore, patient-derived xenograft (PDX) models of these less common K-Ras G12C-mutated cancers can be utilized for in vivo validation of this compound's anti-tumor activity.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers driven by the K-Ras G12C mutation. Its specific mechanism of action, leading to the inhibition of key oncogenic signaling pathways, has been validated through a variety of in vitro and in vivo studies of similar molecules. The detailed experimental protocols and quantitative data presented in this technical guide provide a robust framework for researchers and drug development professionals to investigate the potential of this compound in both established and novel cancer indications. The continued exploration of K-Ras inhibitors holds the potential to significantly improve outcomes for patients with these difficult-to-treat malignancies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 3. google.com [google.com]

- 4. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. targetedonc.com [targetedonc.com]

- 12. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajmc.com [ajmc.com]

- 14. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]

- 15. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]

- 16. Adagrasib shows durable clinical benefit in advanced KRAS-mutant NSCLC - ecancer [ecancer.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for K-Ras-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Ras, a member of the Ras superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. Mutations in the KRAS gene are among the most common drivers of human cancers, leading to a constitutively active protein that drives oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, resulting in uncontrolled cell proliferation, survival, and differentiation.

K-Ras-IN-1 is a small molecule inhibitor that targets the interaction between K-Ras and SOS1. By occupying the binding site of SOS1 on K-Ras, this compound prevents the SOS1-mediated exchange of GDP for GTP, thereby locking K-Ras in its inactive state. This mechanism of action makes this compound a valuable tool for studying the biological consequences of K-Ras inhibition and a potential starting point for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical assay to measure the disruption of the K-Ras/SOS1 interaction and a cell-based assay to assess the inhibition of downstream K-Ras signaling.

K-Ras Signaling Pathway

The diagram below illustrates the central role of K-Ras in cellular signaling and the point of intervention for this compound.

Caption: K-Ras signaling pathway and the mechanism of this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound and provide a comparison with other known inhibitors of the K-Ras/SOS1 interaction.

Table 1: Biochemical Data for this compound

| Compound | Target Interaction | Ligand | Affinity (Kd) | Assay Method | Reference |

| This compound | K-Ras/SOS1 | K-Ras(G12D)-GDP | 1.3 - 2 mM | Not Specified | [1] |

Table 2: Comparative Biochemical Data for K-Ras/SOS1 Interaction Inhibitors

| Compound | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay | Reference Compound For | Reference |

| BAY-293 | 21 | - | K-Ras/SOS1 Interaction | [2][3] |

| BI-3406 | 3.9 | 21 | K-Ras/SOS1 Interaction | [4] |

Note: The high Kd value for this compound suggests it is a relatively weak binder compared to other published K-Ras/SOS1 inhibitors.

Experimental Protocols

K-Ras/SOS1 Protein-Protein Interaction (PPI) Assay

This protocol is designed to measure the ability of this compound to disrupt the interaction between K-Ras and SOS1 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow: K-Ras/SOS1 PPI HTRF Assay

Caption: Workflow for the K-Ras/SOS1 PPI HTRF assay.

Materials:

-

Recombinant Human K-Ras protein (e.g., tagged with GST)

-

Recombinant Human SOS1 protein (catalytic domain, e.g., tagged with His)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

GTPγS (non-hydrolyzable GTP analog)

-

Anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-His antibody labeled with a FRET acceptor (e.g., d2)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Due to the reported millimolar affinity, a high concentration range should be tested (e.g., 1 µM to 5 mM).

-

Assay Plate Preparation: Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Protein Preparation: Prepare a mix of tagged K-Ras and SOS1 proteins in assay buffer containing GTPγS. The final concentrations of the proteins should be optimized, but a starting point could be 10-50 nM for each.

-

Reaction Initiation: Add 8 µL of the protein mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection Reagent Preparation: Prepare a mixture of the donor and acceptor-labeled antibodies in detection buffer.

-

Detection: Add 10 µL of the detection reagent mixture to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to 4 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a suitable curve-fitting algorithm.

Cellular Assay: Inhibition of K-Ras Downstream Signaling (p-ERK Levels)

This protocol describes the use of Western blotting to measure the phosphorylation of ERK, a key downstream effector of the K-Ras pathway, in cancer cells treated with this compound. A decrease in p-ERK levels indicates inhibition of K-Ras signaling.

Experimental Workflow: p-ERK Western Blot Assay

Caption: Workflow for p-ERK Western blot analysis.

Materials:

-

KRAS mutant cancer cell line (e.g., MIA PaCa-2, which has a G12C mutation)

-

Cell culture medium and supplements

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture: Seed a KRAS mutant cell line (e.g., MIA PaCa-2) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM to 5 mM) or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and total ERK (typically at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.

-

Image Acquisition: Acquire the image using a suitable imaging system.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. The K-Ras/SOS1 PPI assay allows for the direct measurement of the inhibitor's ability to disrupt this key interaction, while the cellular p-ERK assay provides a functional readout of K-Ras signaling inhibition. Given the limited publicly available data for this compound, the concentrations and conditions provided in these protocols should be considered as starting points, and empirical optimization will be necessary to achieve the most robust and reliable results. These assays are essential tools for researchers aiming to further elucidate the mechanism of K-Ras inhibition and for the development of more potent and selective K-Ras inhibitors.

References

- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Measuring the Efficacy of K-Ras-IN-1 on Cancer Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound "on" state and an inactive GDP-bound "off" state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][4][5] Mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell division and tumor progression.[1][3]

K-Ras-IN-1 is a novel small molecule inhibitor designed to target and disrupt the function of the K-Ras protein. By interfering with K-Ras signaling, this compound aims to selectively inhibit the proliferation and viability of cancer cells harboring KRAS mutations. This application note provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

K-Ras Signaling Pathway and Inhibition

The diagram below illustrates the canonical K-Ras signaling pathway and the proposed mechanism of action for this compound. In its active state, K-Ras-GTP recruits and activates downstream effector proteins like RAF and PI3K, initiating signaling cascades that promote cell proliferation and survival.[4][5] this compound is designed to interfere with this process, leading to the downregulation of these pro-survival signals and ultimately inducing cell death in KRAS-dependent cancer cells.

Caption: K-Ras signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes hypothetical data on the effect of this compound on the viability of various cancer cell lines with different KRAS mutation statuses. The half-maximal inhibitory concentration (IC50) values were determined after a 72-hour incubation period with the compound.

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | G12S | 0.5 |

| HCT116 | Colorectal Carcinoma | G13D | 1.2 |

| MIA PaCa-2 | Pancreatic Carcinoma | G12C | 0.8 |

| BxPC-3 | Pancreatic Carcinoma | Wild-Type | > 50 |

| MCF7 | Breast Adenocarcinoma | Wild-Type | > 50 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[6][7]

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log-transformed concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates (white or black)

-

CellTiter-Glo® Reagent (Promega)

-

Multichannel pipette

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.

-

Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

-

Transfer the entire volume of the CellTiter-Glo® Buffer into the bottle containing the CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[11]

-

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.

-

-

Assay Procedure:

-

After the 72-hour incubation with this compound, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]

-

Add a volume of the reconstituted CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the luminescence of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

-

Plot the percentage of cell viability against the log-transformed concentration of this compound and determine the IC50 value using a non-linear regression analysis.

-

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Caption: General workflow for cell viability assays.

Conclusion

The MTT and CellTiter-Glo® assays are robust and reliable methods for evaluating the in vitro efficacy of K-Ras inhibitors like this compound. These protocols can be adapted for high-throughput screening to identify and characterize novel compounds targeting the K-Ras signaling pathway, a critical step in the development of new cancer therapeutics.

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. promegaconnections.com [promegaconnections.com]

- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 11. OUH - Protocols [ous-research.no]

Application Notes and Protocols for K-Ras-IN-1 Immunoprecipitation with KRAS Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and driving tumor proliferation and survival. K-Ras-IN-1 is a small molecule inhibitor that targets the KRAS protein. Understanding the interaction between this compound and the KRAS protein is crucial for the development of novel cancer therapeutics. Immunoprecipitation is a powerful technique to isolate and study this interaction. These application notes provide a detailed protocol for the immunoprecipitation of the KRAS protein using this compound, enabling researchers to investigate the binding and downstream effects of this inhibitor.

This compound: Mechanism of Action

This compound functions as an inhibitor of KRAS by binding to a hydrophobic pocket on the protein.[][2] This binding site is reportedly occupied by Tyr-71 in the apo-Ras crystal structure.[][3] By occupying this pocket, this compound is thought to interfere with the interaction between KRAS and Son of Sevenless (SOS), a guanine nucleotide exchange factor (GEF). This interference inhibits the SOS-catalyzed exchange of GDP for GTP, a critical step in KRAS activation.[3]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | KRAS Variant(s) | Notes |

| Binding Affinity (Kd) | 1.3-2 mM | K-Ras (G12D)-GDP | This indicates a relatively low binding affinity. |

| Molecular Formula | C11H13NOS | N/A | |

| Molecular Weight | 207.29 g/mol | N/A | |

| CAS Number | 84783-01-7 | N/A | |

| Solubility | ≥ 28 mg/mL in DMSO | N/A |

Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the inhibitory action of this compound.

Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Immunoprecipitation of KRAS with this compound

This protocol describes the immunoprecipitation of endogenous or overexpressed KRAS from cell lysates to study its interaction with this compound.

Materials:

-

Cells expressing KRAS (e.g., cancer cell lines with KRAS mutations).

-

This compound (dissolved in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Anti-KRAS antibody (specific to the isoform of interest).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer).

-

SDS-PAGE gels and buffers.

-

Western blot apparatus and reagents.

-

Antibodies for Western blotting (e.g., anti-KRAS, anti-pan-RAS).

Experimental Workflow Diagram:

Caption: Experimental workflow for KRAS immunoprecipitation.

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate time (e.g., 2-4 hours). Note: The optimal concentration and time should be determined empirically, starting with a range from 10-100 µM based on the inhibitor's properties.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Remove the beads and add the anti-KRAS antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold wash buffer.

-

-

Elution:

-

Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in Laemmli buffer for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the appropriate primary and secondary antibodies for Western blot analysis to detect KRAS.

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound treatment and the expected outcome in a co-immunoprecipitation experiment designed to detect KRAS-effector protein interactions.

Caption: Logical flow of this compound's effect on KRAS-effector interaction.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for K-Ras Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Ras is a frequently mutated oncogene in various cancers, making it a critical target for cancer therapy. The development of small molecule inhibitors targeting specific K-Ras mutations, such as G12C, has shown promising results in preclinical and clinical settings. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of K-Ras inhibitors in mouse models, based on publicly available data for well-characterized compounds. While the specific inhibitor "K-Ras-IN-1" is not detailed in the provided literature, the following protocols for prominent K-Ras inhibitors such as Sotorasib (AMG-510) and Adagrasib (MRTX849) can serve as a robust starting point for designing and executing in vivo studies for novel K-Ras inhibitors.

Data Presentation

Table 1: In Vivo Dosage and Efficacy of K-Ras G12C Inhibitors in Mouse Models

| Compound | Mouse Model | Cancer Type | Dosage | Administration Route | Efficacy | Reference |

| Compound A | MiaPaCa2 Xenograft | Pancreatic Cancer | 1, 5, 30 mg/kg, once daily | Oral Gavage | Dose-dependent target engagement and downstream pathway modulation. | [1] |

| Compound A | Kras G12C GEMM | Lung Cancer | 30 mg/kg, daily | Oral Gavage | Marked reduction in tumor incidence and burden after 5 weeks. | [1] |

| Sotorasib (AMG-510) | Kras G12C GEMM | Lung Cancer | 100 mg/kg, daily | Oral Gavage | Comparable efficacy to Compound A in reducing tumor burden. | [1] |

| Adagrasib (MRTX849) | H358 Xenograft | Lung Cancer | 10, 30, 100 mg/kg, single dose | Oral Gavage | Dose-dependent modification of K-Ras G12C and pathway inhibition. | [2] |

| PRIMA-1 | SPC-p53-273H Transgenic | Lung Adenocarcinoma | 100 mg/kg, every other day for 2 weeks | Intraperitoneal Injection | 31% reduction in tumor diameter in tumors with wild-type K-ras. | [3] |

Table 2: Pharmacokinetic Parameters of Adagrasib (MRTX849) in Preclinical Models

| Species | Administration Route | Dose (mg/kg) | T½ (half-life) | Cmax (ng/mL) | Oral Bioavailability (%) | Reference |

| Mouse | Intravenous | 3 | 1.51 h | - | - | [4] |

| Mouse | Oral | 30 | 0 - 4.00 h | >1000 (at 6h) | 25.9 - 62.9 | [4] |

| Rat | Intravenous | 3 | 2.57 h | - | - | [4] |

| Rat | Oral | 30 | 0 - 4.00 h | 252 - 2410 | 25.9 - 62.9 | [4] |

| Dog | Intravenous | 3 | 7.56 h | - | - | [4] |

| Dog | Oral | 30 | 0 - 4.00 h | 252 - 2410 | 25.9 - 62.9 | [4] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a K-Ras inhibitor in a subcutaneous xenograft model.

Materials:

-

K-Ras mutant cancer cell line (e.g., H358 or MiaPaCa2)

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

K-Ras inhibitor

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers

-

Dosing gavage needles

Methodology:

-